2-(Dimethylamino)-N-(2,6-dimethylphenyl)acetamide
Overview
Description
W36017 is a compound known for its nerve-blocking activity. It is an impurity of lidocaine, a widely used local anesthetic. The compound has a molecular formula of C₁₂H₁₈N₂O and a molecular weight of 206.28 g/mol . W36017 exhibits nerve-blocking activity with a pKa of 7.4 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of W36017 involves the reaction of lidocaine with specific reagents under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is prepared as an impurity during the synthesis of lidocaine .
Industrial Production Methods
Industrial production of W36017 is typically carried out as part of the lidocaine manufacturing process. The compound is isolated and purified using standard chromatographic techniques. The production process involves maintaining specific temperature and pH conditions to ensure the stability and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
W36017 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert W36017 into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of W36017 include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from the reactions of W36017 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .
Scientific Research Applications
W36017 has several scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry to study the properties and behavior of lidocaine impurities.
Biology: Investigated for its nerve-blocking activity and potential effects on nerve cells.
Medicine: Studied for its potential use as a local anesthetic or in the development of new anesthetic drugs.
Industry: Utilized in the pharmaceutical industry for quality control and impurity profiling of lidocaine
Mechanism of Action
W36017 exerts its effects by blocking nerve signals. The compound interacts with sodium channels in nerve cells, inhibiting the influx of sodium ions and preventing the propagation of nerve impulses. This mechanism is similar to that of lidocaine, making W36017 an effective nerve blocker .
Comparison with Similar Compounds
Similar Compounds
Lidocaine: The parent compound from which W36017 is derived. Lidocaine is a widely used local anesthetic with a similar mechanism of action.
Bupivacaine: Another local anesthetic with a longer duration of action compared to lidocaine.
Ropivacaine: A local anesthetic with a similar structure to bupivacaine but with a better safety profile.
Uniqueness of W36017
W36017 is unique due to its specific nerve-blocking activity and its role as an impurity in lidocaine. Its presence in lidocaine formulations necessitates thorough impurity profiling and quality control in the pharmaceutical industry .
Properties
IUPAC Name |
2-(dimethylamino)-N-(2,6-dimethylphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-9-6-5-7-10(2)12(9)13-11(15)8-14(3)4/h5-7H,8H2,1-4H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAEQFELYEXDQSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50175479 | |
Record name | W 36017 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50175479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21236-54-4 | |
Record name | 2-(Dimethylamino)-N-(2,6-dimethylphenyl)acetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021236544 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | W 36017 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50175479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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